![molecular formula C16H19NO3 B2872563 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide CAS No. 1396790-56-9](/img/structure/B2872563.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropanamide moiety
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide, a furan derivative, has been found to exhibit a wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in various disease areas, suggesting that they may affect multiple biochemical pathways.
Result of Action
As a furan derivative, it is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via the reaction of a furan derivative with an appropriate epoxide under acidic or basic conditions.
Formation of the Phenylpropanamide Moiety: The phenylpropanamide group can be synthesized by reacting a phenylpropanoic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the phenylpropanamide moiety can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 5-hydroxy-methylfurfural
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is unique due to its combination of a furan ring, a hydroxypropyl group, and a phenylpropanamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and a phenylpropanamide structure, which contributes to its unique pharmacological properties. The molecular formula and structural characteristics suggest potential interactions with various biological targets.
Target Interactions:
Furan derivatives like this compound are known to interact with multiple biological targets, including:
- G Protein-Coupled Receptors (GPCRs): These receptors are involved in numerous physiological processes and are common targets for drug development.
- Enzymes: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
Biochemical Pathways:
The compound influences several biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity: Inhibition of bacterial growth and potential application in treating infections.
- Anticancer Effects: Inducing apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar furan structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities.
Anticancer Activity
Studies have demonstrated the anticancer potential of furan-containing compounds. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, related compounds have reported IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
-
Study on Anticancer Properties:
A recent study evaluated the anticancer activity of novel furan derivatives against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents . -
Antimicrobial Screening:
Another investigation focused on the antimicrobial effects of furan derivatives, revealing notable activity against a range of bacterial strains. This study employed the agar well diffusion method to assess efficacy, confirming the compound's potential as an antimicrobial agent .
Data Summary
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGXJZJCGBWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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